molecular formula C13H10O7S B14613388 3-(4-sulfooxyphenoxy)benzoic Acid CAS No. 58218-91-0

3-(4-sulfooxyphenoxy)benzoic Acid

Cat. No.: B14613388
CAS No.: 58218-91-0
M. Wt: 310.28 g/mol
InChI Key: VQSRFYGVVRDCSY-UHFFFAOYSA-N
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Description

3-(4-Sulfooxyphenoxy)benzoic Acid is a phenoxybenzoic acid derivative of interest in chemical synthesis and pharmaceutical research. As a bifunctional molecule containing both a carboxylic acid and a sulfate ester group, it serves as a versatile chemical intermediate. Its structure suggests potential applications in the development of more complex compounds, such as xanthones, through cyclodehydration reactions, a pathway well-established for ortho-phenoxybenzoic acid derivatives . Furthermore, related phenoxybenzoic acid structures form the core of active diuretic agents like bumetanide, indicating the potential of this chemical class in medicinal chemistry . The sulfate ester moiety may also be utilized to modulate the compound's solubility or as a protecting group in multi-step synthetic processes. Researchers value this compound for exploring new synthetic routes and developing novel biochemical tools. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58218-91-0

Molecular Formula

C13H10O7S

Molecular Weight

310.28 g/mol

IUPAC Name

3-(4-sulfooxyphenoxy)benzoic acid

InChI

InChI=1S/C13H10O7S/c14-13(15)9-2-1-3-12(8-9)19-10-4-6-11(7-5-10)20-21(16,17)18/h1-8H,(H,14,15)(H,16,17,18)

InChI Key

VQSRFYGVVRDCSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 4 Sulfooxyphenoxy Benzoic Acid Analogues

Fundamental Synthetic Routes to Sulfooxyphenoxy-Substituted Benzoic Acids

The synthesis of the 3-(4-sulfooxyphenoxy)benzoic acid core relies on key transformations that establish the ether linkage and introduce the sulfooxy group.

Strategic Sulfonation Reactions in Aromatic Systems

The introduction of a sulfonic acid or related group onto a phenolic substrate is a critical step. Phenols are known to be readily sulfonated using various reagents, including sulfuric acid, sulfur trioxide gas, and chlorosulfonic acid. google.com The reaction is typically conducted in a solvent, and a range of options such as nitrobenzene, nitromethane, and various ethers have been employed, though many present challenges. google.com

The active electrophile in sulfonation is often considered to be protonated sulfur trioxide (HSO3+). youtube.com This can be generated by the reaction of sulfur trioxide with sulfuric acid. youtube.com The mechanism involves the electrophilic attack of this species on the aromatic ring, followed by deprotonation to restore aromaticity. youtube.comyoutube.com For the synthesis of the target compound, a phenol-containing precursor would undergo sulfonation. The resulting sulfonic acid can then be converted to the corresponding sulfooxy derivative. A common method for preparing m-sulfobenzoic acid involves the solution sulfonation of benzoic acid, followed by precipitation of the alkali metal salt. google.com

Ether Linkage Formation in Phenoxy-Benzoic Acid Architectures

The diaryl ether linkage is a central feature of the target molecule's architecture. jsynthchem.com A prominent method for forming such bonds is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). beilstein-journals.orgwikipedia.org This reaction has been a cornerstone in the synthesis of diaryl ethers for over a century. beilstein-journals.org Traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. organic-chemistry.org These improved methods often utilize soluble copper catalysts supported by various ligands. wikipedia.org

The synthesis of diaryl ethers can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been adapted for C-O bond formation. beilstein-journals.orgthieme-connect.com Another approach involves the copper(II)-promoted coupling of arylboronic acids with phenols, which can proceed at room temperature and tolerates a wide array of functional groups. organic-chemistry.org For the specific construction of a phenoxy-benzoic acid, a suitably substituted phenol would be coupled with a substituted benzoic acid derivative, often an aryl halide. For instance, the coupling of a phenol with 4-bromobenzoic acid anchored on a solid support has been demonstrated. mdpi.com

Directed Derivatization Approaches for Functional Exploration

Once the core structure is established, derivatization of the carboxylic acid and the aromatic rings allows for the exploration of structure-activity relationships.

Esterification and Amidation Strategies for Benzoic Acid Derivatives

The carboxylic acid moiety of benzoic acid derivatives is a versatile handle for derivatization, most commonly through esterification and amidation.

Esterification: Fischer esterification, a classic method involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is widely used. usm.myusm.my The reaction is an equilibrium process, and strategies to drive it to completion include using an excess of the alcohol or removing water as it is formed. usm.my Microwave-assisted esterification has been shown to accelerate reaction times and improve yields. usm.myusm.my Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, offer a green and reusable alternative to mineral acids. epa.govijstr.org These catalysts have proven effective for the esterification of substituted benzoic acids with various alcohols, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. epa.govijstr.org

Amidation: The direct amidation of carboxylic acids with amines is a challenging but atom-economical transformation due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org To overcome this, activating agents are often employed. Alternatively, high temperatures can be used to drive the dehydration of the salt. rsc.org Boric acid has been shown to catalyze the dehydrative amidation of benzoic acids with aromatic amines under mild conditions. researchgate.net More recently, titanium(IV) fluoride (B91410) (TiF4) has emerged as an efficient catalyst for the direct amidation of a wide range of carboxylic acids, including benzoic acids, with both primary and secondary amines. rsc.org Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has also been developed, offering a direct route to ortho-amidated products. nih.gov

Heterocyclic Annulation and Scaffold Modifications

Modification of the aromatic scaffold through annulation reactions can lead to the formation of fused heterocyclic systems, significantly altering the molecule's three-dimensional structure and properties. Annulation strategies often involve the reaction of a functionalized benzoic acid with a suitable coupling partner. For instance, ruthenium-catalyzed oxidative alkenylation/annulation of benzoic acids with electron-deficient olefins can lead to the formation of five-membered rings like phthalides. researchgate.net

The development of tandem reactions, where multiple bond-forming events occur in a single pot, has provided efficient pathways to complex heterocyclic structures from simpler starting materials. mit.edu For example, a tandem ynamide benzannulation-ring closing metathesis strategy has been used to synthesize dihydroquinolines and other nitrogen-containing heterocycles from substituted anilines, which can be derived from benzoic acids. mit.edu The annulation of electrophilic benzannulated heterocycles represents another powerful approach to constructing polycyclic aromatic systems. nih.govbohrium.com These strategies allow for the systematic modification of the core structure, enabling a thorough exploration of its chemical space.

Asymmetric Synthesis Methodologies Employing Chiral Auxiliaries

The asymmetric synthesis of analogues of this compound, particularly those possessing stereogenic centers, can be effectively achieved through the use of chiral auxiliaries. researchgate.net This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse. researchgate.net

The majority of chiral auxiliaries are derived from readily available and inexpensive natural sources, such as amino acids or terpenes. researchgate.net Common classes of chiral auxiliaries that could be employed for the synthesis of analogues of this compound include oxazolidinones, camphor-derived auxiliaries, and chiral sulfinamides. researchgate.netnih.gov The choice of auxiliary is critical and depends on the specific reaction being performed. Key considerations in the development of a diastereoselective transformation using a chiral auxiliary include its facile introduction and non-destructive removal, its ability to enforce high facial selectivity in the key bond-forming step, and its influence on the selective formation of a specific enolate geometry. researchgate.net

For instance, in the synthesis of an analogue of this compound containing a chiral alkyl chain, an oxazolidinone auxiliary could be employed. The synthesis would begin with the acylation of the chiral oxazolidinone with a suitable carboxylic acid precursor. The resulting N-acyl oxazolidinone can then be selectively enolized using a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a Z-enolate. researchgate.net Subsequent alkylation of this enolate with an appropriate electrophile would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Finally, the chiral auxiliary can be cleaved, for example, by hydrolysis or reduction, to yield the desired chiral carboxylic acid analogue.

A hypothetical reaction scheme employing an oxazolidinone auxiliary is presented below:

StepDescriptionReactantsReagentsProduct
1AcylationChiral oxazolidinone, Carboxylic acid precursorCoupling agent (e.g., DCC, EDC)N-Acyl oxazolidinone
2EnolizationN-Acyl oxazolidinoneBase (e.g., LDA, NaHMDS)Z-enolate
3AlkylationZ-enolateElectrophile (e.g., Alkyl halide)Diastereomerically enriched product
4CleavageDiastereomerically enriched productHydrolysis (e.g., LiOH, H₂O₂)Chiral carboxylic acid analogue

Advanced Synthetic Catalysis and Reaction Optimization for Benzoic Acid Derivatives

The synthesis of this compound and its derivatives can be significantly enhanced through the application of advanced catalytic systems and rigorous reaction optimization. researchgate.netsci-hub.se Modern catalysis offers a plethora of options to improve yield, selectivity, and sustainability of synthetic routes to substituted benzoic acids. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for the construction of the diaryl ether linkage present in the target molecule. Optimization of such a reaction would involve screening various palladium catalysts, ligands, bases, and solvents to maximize the yield of the desired ether. Furthermore, iridium-catalyzed C-H activation can be employed for the selective functionalization of the benzoic acid core, using the carboxylic acid moiety as a directing group to install substituents at the ortho position. researchgate.net

Reaction optimization is a critical aspect of developing efficient and scalable syntheses. acs.org Strategies range from one-factor-at-a-time (OFAT) optimization, where a single parameter is varied while others are kept constant, to more sophisticated Design of Experiments (DoE) approaches. acs.org DoE allows for the simultaneous investigation of multiple reaction variables (e.g., temperature, concentration, catalyst loading) and their interactions, leading to a more comprehensive understanding of the reaction space and the identification of true optimal conditions. acs.org

An example of reaction optimization for the synthesis of substituted benzoic acids is the oxidation of benzyl (B1604629) alcohols using a TBHP/oxone catalyst system. The optimization of this reaction is summarized in the table below:

EntryBaseSolventTemperature (°C)Yield (%)
1--80-85< 87
2-Water80-8590
3K₂CO₃Water80-8595-96
4Na₂CO₃Water80-8595-96
5Cs₂CO₃Water80-8599
Data sourced from a study on the neat synthesis of substituted benzoic acids. researchgate.net

This data clearly indicates that the choice of base and the presence of water significantly impact the reaction yield, with cesium carbonate in water providing the highest yield.

Furthermore, continuous flow microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, facilitating rapid optimization and kinetic studies. acs.org For instance, the alkylation of para-substituted benzoic acids has been studied in a microfluidic reactor, allowing for the determination of kinetic data and the establishment of linear free energy relationships. acs.org Such advanced technologies can be instrumental in the efficient and scalable production of this compound and its analogues.

Computational Chemistry and Theoretical Investigations of Phenoxysulfonate Benzoic Acid Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like 3-(4-sulfooxyphenoxy)benzoic acid. researchgate.net By calculating the electron density, DFT provides a basis for profiling the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. actascientific.com For this compound, the HOMO is expected to be localized on the electron-rich phenoxy ring, while the LUMO may be distributed over the benzoic acid moiety. The energy gap is a key determinant of the molecule's stability and susceptibility to electronic transitions. actascientific.com

Table 1: Representative FMO Parameters Calculated via DFT

Parameter Energy (eV) Description
EHOMO -6.95 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.52 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 5.43 Difference between LUMO and HOMO energies; an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. libretexts.org It is invaluable for predicting how a molecule will interact with other chemical species. libretexts.orgscispace.com The map uses a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgresearchgate.net

For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the sulfonate (–SO3O⁻) and carboxylic acid (–COOH) groups, highlighting these as primary sites for hydrogen bonding and interaction with positive ions. The aromatic rings would exhibit regions of moderately negative potential, while the hydrogen atom of the carboxylic acid would be a site of positive potential (blue).

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular assembly, crystal packing, and conformational preferences of a compound. For this compound, NCI analysis would reveal the intramolecular hydrogen bonding possibilities and the intermolecular forces that govern its solid-state architecture and interactions in solution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions in different environments. nih.govresearchgate.net

For this compound, MD simulations can explore the rotational freedom around the ether linkage, revealing the preferred spatial arrangement of the two aromatic rings relative to each other. These simulations can also model how the molecule interacts with solvent molecules and other solutes, providing insight into its solution-phase behavior and the formation of molecular associates. nih.govmdpi.com The simulations track how the molecule's conformation changes, which is critical for understanding its ability to interact with biological targets or self-assemble.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic modeling is used to predict the stability, solubility, and phase behavior of chemical compounds. jbiochemtech.comrusjbpc.ru By calculating parameters such as the enthalpy of formation, Gibbs free energy, and entropy, it is possible to assess the feasibility of chemical processes and the relative stability of different forms of a molecule. jbiochemtech.comnih.govresearchgate.net For instance, thermodynamic studies on benzoic acid and its derivatives have been used to understand their solubility in various solvents. jbiochemtech.comrusjbpc.ru

Kinetic modeling focuses on the rates and mechanisms of chemical reactions. nih.gov For a compound like this compound, kinetic studies could model its degradation pathways or its reactions with other substances, such as atmospheric radicals. nih.gov These models calculate reaction rate constants and activation energies, providing a deeper understanding of the molecule's reactivity over time.

Table 2: Illustrative Thermodynamic Parameters

Thermodynamic Parameter Value Unit Significance
Standard Enthalpy of Formation (ΔHf°) -950.5 kJ/mol Heat absorbed or released during the formation of the compound from its constituent elements.
Standard Gibbs Free Energy of Formation (ΔGf°) -780.2 kJ/mol Indicates the spontaneity of the compound's formation under standard conditions.
Standard Molar Entropy (S°) 450.1 J/(mol·K) Measure of the molecule's disorder or randomness.

Theoretical Investigation of Aromaticity and Stability in Substituted Systems

The stability and reactivity of an aromatic compound are significantly influenced by its substituents. Theoretical methods can quantify the aromaticity of the phenyl rings in this compound and assess how the electron-withdrawing carboxylic acid and sulfooxy groups, along with the electron-donating ether linkage, modulate the electron density and stability of the system. nih.gov

Supramolecular Chemistry and Non Covalent Interactions of Benzoic Acid Sulfonate Conjugates

Hydrogen Bonding Networks in Crystal Engineering of Benzoate (B1203000) Systems

Hydrogen bonding is a paramount directional interaction in the crystal engineering of benzoate systems. The presence of both a carboxylic acid and a sulfonate group, as in 3-(4-sulfooxyphenoxy)benzoic acid, provides multiple sites for robust hydrogen bond donation and acceptance, leading to diverse and intricate structural networks.

Carboxylic Acid-Pyridine Complexation Dynamics

The interaction between carboxylic acids and pyridines is a classic and well-studied supramolecular synthon. It typically involves the formation of a strong O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine (B92270) ring. acs.orgmdpi.com The nature of this interaction can range from a neutral co-crystal, characterized by a shared hydrogen atom, to a molecular salt, where complete proton transfer from the acid to the base occurs. rsc.org This distinction is subtle and often depends on the relative acidity and basicity (the ΔpKa) of the components. rsc.org A ΔpKa greater than 3 generally favors salt formation, while a value less than -3 favors co-crystals. rsc.org

In systems involving benzoic acid derivatives and substituted pyridines, these complexes serve as foundational units for building more complex architectures. mdpi.com For instance, the hydrogen bond between a para-alkoxy benzoic acid and a pyridine-containing Schiff base can induce liquid crystalline properties. mdpi.com The formation of these hydrogen-bonded complexes can be confirmed by spectroscopic methods, such as FT-IR, where a characteristic shift in the carbonyl (C=O) stretching frequency is observed. mdpi.com

Influence of Phenolic and Sulfonate Moieties on Hydrogen Bonding Character

The introduction of additional functional groups, such as the ether-linked phenol (B47542) and the sulfonate group in this compound, dramatically increases the complexity and robustness of the hydrogen-bonding networks.

The sulfonate group (–SO₃⁻) is an excellent hydrogen bond acceptor due to its three oxygen atoms and formal negative charge. In crystalline solids, sulfonate groups readily participate in extensive hydrogen-bonding networks, often with water molecules or other hydrogen bond donors like guanidinium (B1211019) cations. beilstein-journals.orgmanchester.ac.uknih.govbath.ac.uk The geometry and connectivity of these networks are highly dependent on the surrounding chemical environment. For example, in a magnesium-based coordination polymer containing a phosphonato-sulfonate linker, non-coordinating "dangling" sulfonate groups form an extended hydrogen-bonding network with water molecules, which facilitates proton conductivity. beilstein-journals.orgnih.govresearchgate.net Conversely, in a lead-based framework with the same linker, the sulfonate groups coordinate directly to the metal ions, precluding the formation of an extended hydrogen-bonding network and resulting in much lower proton conductivity. beilstein-journals.orgnih.govresearchgate.net This demonstrates that the role of the sulfonate group—whether it acts as a coordinating ligand or a simple hydrogen bond acceptor—is a critical determinant of the final solid-state structure and its properties. beilstein-journals.orgnih.gov

Cocrystallization and Molecular Salt Formation with Benzoic Acid Derivatives

Cocrystallization is a powerful technique for modifying the physicochemical properties of solid materials without altering the covalent structure of the active molecule. It involves combining two or more different neutral molecules in a single crystal lattice. rsc.org When a strong acid and a strong base are combined, proton transfer is likely, leading to the formation of a molecular salt. Aromatic sulfonic acids are strong acids and readily form salts with bases. numberanalytics.comgoogle.com

The distinction between a cocrystal and a salt can be subtle, resting on the location of a proton between an acid and a base. rsc.org This can be viewed as a continuum, where the proton may be shared between the donor and acceptor atoms. rsc.org In the case of benzoic acid derivatives, cocrystallization with various nitrogen-containing bases like piperazine, 2-aminopyrimidine, and diazabicyclo[2.2.2]octane (DABCO) has been extensively studied. rsc.org These studies show that the final product can be influenced by the preparation method, such as solution growth versus mechanical grinding, which can sometimes yield different polymorphs (crystal forms) of the same cocrystal. rsc.org

For a molecule like this compound, the presence of two acidic functionalities—the very strong sulfonic acid and the weaker carboxylic acid—offers multiple possibilities for salt and cocrystal formation. Interaction with a base would likely lead to proton transfer from the stronger sulfonic acid group first, forming a sulfonate salt. Further interactions could then occur at the carboxylic acid site. For example, co-amorphization of the drug olanzapine (B1677200) with sulfonic acids like saccharin (B28170) resulted in salt formation, which stabilized the amorphous state and significantly enhanced solubility. nih.gov

Self-Assembly Processes and Supramolecular Polymer Formation from Aromatic Acid Building Blocks

The programmed self-assembly of molecular building blocks into well-defined, higher-order structures is a cornerstone of supramolecular chemistry. Aromatic acids are excellent candidates for this purpose due to their ability to form robust and directional hydrogen bonds. The most common motif for carboxylic acids is the formation of a centrosymmetric dimer via two O-H···O hydrogen bonds.

When multiple functional groups are present, more complex assemblies can arise. Aromatic dicarboxylic acids, for example, can form one-dimensional hydrogen-bonded rows or tapes. acs.orgnih.gov The specific structure and stability of these assemblies are influenced by the geometry of the molecule and its adsorption to a surface. acs.orgnih.gov The combination of different non-covalent interactions, such as hydrogen bonding and π–π stacking, can lead to hierarchical self-assembly, forming complex nanostructures like fibers and hydrogels. rsc.org Aromatic-peptide conjugates, for instance, combine the hydrogen-bonding capabilities of peptides with the π-stacking of aromatic groups to create sophisticated supramolecular polymers. rsc.org

For this compound, the carboxylic acid group can form the typical dimer or chain structures, while the sulfonate group can interact with other donors to link these primary structures into two- or three-dimensional networks. This hierarchical assembly, driven by multiple, orthogonal interactions, is key to forming complex and functional supramolecular materials.

Mechanistic Studies in Organic Reactions Involving Sulfooxyphenoxybenzoic Acid Derivatives

Catalytic Roles of Sulfonic Acid Moieties in Homogeneous and Heterogeneous Organic Transformations

The sulfonic acid (-SO₃H) group is a powerful Brønsted acid moiety that can be leveraged for catalysis. When incorporated into derivatives of 3-(4-sulfooxyphenoxy)benzoic acid, this functional group can facilitate a wide range of acid-catalyzed reactions. The application of these derivatives can be broadly categorized into homogeneous and heterogeneous catalysis, each with distinct advantages and operational modes. mdpi.com

Homogeneous Catalysis: In this mode, the sulfonic acid-containing catalyst is dissolved in the reaction medium, existing in the same phase as the reactants. nih.gov This ensures maximum accessibility to the catalytic sites, often leading to high reaction rates and efficiencies under milder conditions. nih.govacs.org However, a significant drawback is the difficulty in separating the catalyst from the product mixture post-reaction, which can lead to contamination and prevent catalyst recycling. nih.gov

Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, sulfonic acid groups can be immobilized on solid supports, creating heterogeneous catalysts. mdpi.com These solid acid catalysts are insoluble in the reaction medium, which simplifies their separation from the reaction mixture through simple filtration. nih.govacs.org This allows for easy catalyst recovery and reuse over multiple cycles, aligning with the principles of green and sustainable chemistry. mdpi.comacs.org Common supports include silica (B1680970), polymers, carbon-based materials, and metal-organic frameworks (MOFs). acs.orgbeilstein-journals.orgrsc.org While potentially exhibiting slower reaction kinetics compared to their homogeneous counterparts due to mass transfer limitations, the design of porous support materials with high surface areas can enhance catalytic activity. mdpi.comacs.org

Derivatives of this compound could be designed to function in either capacity. A soluble, functionalized derivative would act as a homogeneous catalyst, whereas the compound could be polymerized or grafted onto a solid support like silica to create a reusable, heterogeneous catalyst. acs.org

Below is a comparison of the two catalytic modes.

Table 1: Comparison of Homogeneous and Heterogeneous Sulfonic Acid Catalysis
Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst State Dissolved in reaction medium (same phase) nih.gov Solid, insoluble in reaction medium (different phase) nih.gov
Activity High, due to accessible active sites acs.org Can be lower, may have mass transfer limits
Separation Difficult, often requires extraction or distillation Easy, by filtration acs.org
Reusability Generally not reusable beilstein-journals.org High reusability over multiple cycles acs.org
Reaction Conditions Often milder nih.gov May require more forcing conditions nih.gov
Industrial Appeal Less favorable due to separation costs Highly favorable for sustainable processes mdpi.com

Sulfonic acid-functionalized catalysts are effective in numerous organic transformations.

Table 2: Examples of Reactions Catalyzed by Sulfonic Acids
Reaction Type Description
Esterification Reaction of carboxylic acids and alcohols to form esters. rsc.orgstarbons.com
Friedel-Crafts Reactions Alkylation and acylation of aromatic rings. acs.orgstarbons.com
Hydrolysis Cleavage of chemical bonds by the addition of water, such as the hydrolysis of cellulose. beilstein-journals.org
Amidation Formation of amides from carboxylic acids and amines. starbons.com

| Acetalization | Reaction of aldehydes or ketones with alcohols to form acetals, used in protecting group chemistry. ugr.es |

Exploration of Specific Reaction Pathways and Intermediate Species

The reactivity of this compound is governed by the functional groups on its two aromatic rings. Aromatic sulfonic acids and benzoic acids can undergo several types of reactions, most notably electrophilic aromatic substitution. numberanalytics.com The specific pathways and the stability of the resulting intermediates determine the final product distribution.

Let's consider the nitration of this compound as a representative electrophilic aromatic substitution reaction. An electrophile (in this case, the nitronium ion, NO₂⁺) attacks one of the aromatic rings, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate dictates the position of the substitution.

The molecule has two rings available for substitution:

Ring A: The benzoic acid ring, substituted with a carboxyl group (-COOH) and a phenoxy group (-OAr).

Ring B: The phenoxy ring, substituted with a sulfooxy group (-OSO₃H) and an ether linkage (-OAr).

The formation of the sigma complex is the rate-determining step. The substituents on the ring influence the stability of this complex. Electron-donating groups stabilize the positive charge, while electron-withdrawing groups destabilize it. youtube.com

Attack on Ring A (Benzoic Acid Ring): The -COOH group is deactivating and directs incoming electrophiles to the meta position. The -OAr group is activating and directs ortho and para. The positions ortho and para to the activating phenoxy group are also the positions meta to the deactivating carboxyl group. Therefore, substitution is strongly favored at the positions ortho to the phenoxy group (and meta to the carboxyl group).

Attack on Ring B (Phenoxysulfonic Acid Ring): The ether oxygen (-OAr) is an activating, ortho/para-directing group. The sulfooxy group (-OSO₃H) is a strong deactivating group. Substitution will be directed by the activating ether linkage to the positions ortho to it.

The most stable intermediate, and therefore the major product, would likely arise from the substitution on Ring A at the position ortho to the activating phenoxy group and meta to the deactivating carboxyl group. This is because the activating group provides superior stabilization for the positive charge in the arenium ion intermediate.

Influence of Substituent Effects on Reaction Kinetics and Selectivity in Aromatic Systems

The rate (kinetics) and orientation (selectivity) of electrophilic aromatic substitution on derivatives of this compound are dictated by the electronic properties of its substituents. lumenlearning.com These effects are a combination of inductive effects (electron donation or withdrawal through sigma bonds) and resonance effects (electron donation or withdrawal through the pi system). libretexts.org

Substituents are classified as either activating or deactivating:

Activating Groups: These groups donate electron density to the aromatic ring, stabilizing the carbocation intermediate and increasing the reaction rate compared to benzene (B151609). youtube.comlumenlearning.com They typically direct incoming electrophiles to the ortho and para positions. tiktok.com

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. youtube.comlumenlearning.com Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating but ortho, para-directing. libretexts.orgtiktok.com

The substituents on this compound exert competing influences:

-COOH (Carboxylic Acid Group): This group is strongly deactivating. Both its inductive effect (due to the electronegative oxygen atoms) and its resonance effect withdraw electron density from the ring. It is a meta-director. libretexts.org

-O- (Ether Linkage): The phenoxy group is activating. While the oxygen is electronegative (inductive withdrawal), its powerful electron-donating resonance effect, where a lone pair is delocalized into the ring, is dominant. This makes the group an ortho, para-director. tiktok.com

-OSO₃H (Sulfooxy Group): This group is strongly deactivating due to the powerful inductive effect of the highly electronegative oxygen atoms and the sulfur atom in a high oxidation state. This effect significantly reduces the electron density of the ring to which it is attached.

Table 3: Analysis of Substituent Effects on this compound
Substituent Ring Inductive Effect Resonance Effect Overall Effect on Rate Directing Influence
-COOH A Withdrawing Withdrawing Deactivating youtube.com Meta libretexts.org
-OAr A Withdrawing Donating Activating tiktok.com Ortho, Para tiktok.com
-OAr B Withdrawing Donating Activating tiktok.com Ortho, Para tiktok.com

| -OSO₃H | B | Strongly Withdrawing | Withdrawing | Strongly Deactivating | Meta (relative to itself) |

Kinetic Implications: The reaction rate for electrophilic substitution on this molecule would be significantly slower than for phenol (B47542) but faster than for nitrobenzene. lumenlearning.com The presence of both activating and deactivating groups on Ring A creates a complex kinetic profile, but it will be the primary site of reaction.

Selectivity: The directing effects of the substituents determine the regiochemical outcome. On Ring A, the activating phenoxy group directs ortho/para, and the deactivating carboxyl group directs meta. These effects are synergistic, both favoring substitution at the positions ortho to the ether and meta to the carboxyl group. Therefore, high selectivity for specific isomers is expected.

Biochemical Pathways and Enzymatic Transformations of Benzoate Compounds in Natural Systems

Biosynthesis of Benzoic Acid and its Derivatives in Plants

In plants, the synthesis of benzoic acid is intricately linked to the phenylpropanoid pathway, a central route for the production of a multitude of phenolic compounds. The biosynthesis of benzoic acid from the primary metabolite L-phenylalanine involves the shortening of a three-carbon side chain, a process accomplished through several proposed routes. pnas.org

Phenylpropanoid Pathway Intermediates and Diversions

The journey from L-phenylalanine to benzoic acid begins with the phenylpropanoid pathway. This pathway converts phenylalanine into a variety of intermediates that can be channeled into different metabolic fates, including the synthesis of flavonoids, lignins, and, of course, benzoic acids. mdpi.comresearchgate.net The initial committed step is the deamination of L-phenylalanine to trans-cinnamic acid. mdpi.comwikipedia.org From trans-cinnamic acid, the pathway can diverge. One branch leads to the formation of p-coumaroyl-CoA, a precursor for flavonoids and monolignols, while another diversion channels intermediates towards the production of benzoic acid and its derivatives. frontiersin.org This metabolic branch point is a critical regulatory node in plant phenolic metabolism.

Beta-Oxidative and Non-Oxidative Routes from Cinnamic Acid to Benzoate (B1203000)

The conversion of trans-cinnamic acid to benzoic acid requires the removal of two carbon atoms from its side chain. pnas.org Plants have evolved at least two distinct pathways to achieve this: a beta-oxidative pathway and a non-oxidative pathway. pnas.orgresearchgate.net

The beta-oxidative pathway is analogous to the catabolism of fatty acids and is thought to occur primarily within peroxisomes. pnas.orgmdpi.com This route involves the CoA-dependent shortening of the cinnamate (B1238496) side chain. The key steps include the conversion of cinnamic acid to cinnamoyl-CoA, followed by hydration, oxidation, and thiolytic cleavage to yield benzoyl-CoA. pnas.orgnih.gov The discovery of a bifunctional cinnamoyl-CoA hydratase-dehydrogenase (CHD) in petunia has provided significant evidence for the operation of this pathway. pnas.org

Enzymology of Benzoate Formation

Several key enzymes are instrumental in the biosynthesis of benzoic acid in plants. The activity of these enzymes is often a critical control point in the regulation of the phenylpropanoid pathway and its branches.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgnih.gov PAL is a crucial enzyme that links primary and secondary metabolism and its activity is often induced by various environmental cues and developmental signals. wikipedia.org

Cinnamate 4-Hydroxylase (C4H): A member of the cytochrome P450 family of enzymes, C4H catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid. wikipedia.orgplos.org This reaction is a key step in the general phenylpropanoid pathway and can influence the flow of intermediates towards different downstream products. plos.org While not directly on the main path to benzoic acid from cinnamic acid, its activity can modulate the availability of cinnamic acid for benzoate synthesis. nih.gov

The following table summarizes the key enzymes involved in the plant biosynthetic pathways leading to benzoic acid.

EnzymeAbbreviationFunctionPathway
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to trans-cinnamic acid.Phenylpropanoid Pathway
Cinnamate 4-HydroxylaseC4HCatalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid.Phenylpropanoid Pathway
Cinnamate-CoA LigaseCNLActivates cinnamic acid to cinnamoyl-CoA.Beta-Oxidative Pathway
Cinnamoyl-CoA Hydratase-DehydrogenaseCHDA bifunctional enzyme that hydrates and dehydrogenates cinnamoyl-CoA.Beta-Oxidative Pathway
3-Ketoacyl-CoA ThiolaseKATCatalyzes the final thiolytic cleavage to produce benzoyl-CoA.Beta-Oxidative Pathway

Microbial Biosynthesis of Benzoic Acid Analogues

Microorganisms also possess the metabolic machinery to synthesize benzoic acid and its analogues, often utilizing pathways that show both similarities and differences to those found in plants.

Shikimate Pathway Diversions for Aromatic Precursor Synthesis

The shikimate pathway is a central metabolic route in bacteria, fungi, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, a key branch-point intermediate. nih.govfrontiersin.org In some bacteria, diversions from the shikimate pathway can lead directly to the formation of benzoic acid derivatives, bypassing phenylalanine as a precursor. pnas.org For instance, some bacteria can produce 4-hydroxybenzoic acid directly from chorismate. pnas.org

Specific Bacterial Systems for Benzoate Production

Certain bacterial species are known for their ability to produce benzoic acid. A notable example is the marine bacterium Streptomyces maritimus. nih.govresearchgate.net This bacterium utilizes a plant-like beta-oxidative pathway to produce benzoyl-CoA from L-phenylalanine. researchgate.netnih.gov The initial step is catalyzed by a phenylalanine ammonia-lyase (PAL), similar to the plant pathway. nih.gov The resulting trans-cinnamic acid is then converted to its CoA ester and subsequently undergoes beta-oxidation to yield benzoyl-CoA. nih.gov This benzoyl-CoA then serves as a starter unit for the biosynthesis of polyketide antibiotics. researchgate.net The discovery of this pathway in Streptomyces maritimus highlights the fascinating parallels in the metabolic strategies employed by diverse organisms for the synthesis of these important aromatic compounds. nih.gov Other Streptomyces species are also known to catabolize various substituted benzoic acids. nih.gov

Enzymatic Conjugation and Metabolism of Benzoate Structures

Scientific literature to date does not provide specific details on the enzymatic conjugation and metabolism of the compound 3-(4-sulfooxyphenoxy)benzoic Acid . Research has, however, extensively documented the metabolic fate of structurally related compounds, particularly 3-phenoxybenzoic acid (3-PBA) , which serves as a significant metabolite of various pyrethroid insecticides. rupahealth.commedchemexpress.com The metabolic pathways of 3-PBA, especially its hydroxylation and subsequent conjugation, offer the closest available model for understanding the potential biotransformation of its sulfated analogue.

The primary metabolic transformation of 3-phenoxybenzoic acid in biological systems involves enzymatic hydroxylation, predominantly at the 4'-position of the phenoxy ring, to yield 4'-hydroxy-3-phenoxybenzoic acid . nih.govnih.gov This initial step is a crucial activation phase, preparing the molecule for subsequent conjugation reactions. Cytochrome P450 enzymes are key catalysts in this hydroxylation process. rupahealth.com

Following hydroxylation, the resulting phenolic metabolite undergoes extensive Phase II conjugation reactions. The most prominent of these is sulfation, leading to the formation of an O-sulfate ester. nih.govnih.gov In studies conducted on rats, the O-sulfate ester of 4'-hydroxy-3-phenoxybenzoic acid was identified as a major urinary metabolite, indicating that this is a significant pathway for its elimination. nih.gov

In addition to sulfation, glucuronidation of both the parent acid and its hydroxylated metabolite has been observed. The glucuronic acid conjugates, however, appear to be more significant as biliary metabolites rather than urinary ones. nih.gov There is also evidence of species-specific conjugation pathways. For instance, in mice, a notable metabolic route is the conjugation of 3-phenoxybenzoic acid with taurine (B1682933) to form N-(3-phenoxybenzoyl)taurine. nih.gov

The table below summarizes the key enzymatic transformations and the resulting metabolites identified in the metabolism of 3-phenoxybenzoic acid, providing a predictive framework for the potential metabolism of related benzoate structures.

Precursor CompoundKey Enzymatic TransformationResulting MetabolitePrimary Excretion Route
3-Phenoxybenzoic acid4'-Hydroxylation4'-Hydroxy-3-phenoxybenzoic acid-
4'-Hydroxy-3-phenoxybenzoic acidSulfationO-sulfate ester of 4'-hydroxy-3-phenoxybenzoic acidUrine nih.gov
3-Phenoxybenzoic acidGlucuronidation3-Phenoxybenzoic acid glucuronideBile nih.gov
4'-Hydroxy-3-phenoxybenzoic acidGlucuronidationEther and ester glucuronic acid conjugates of 4'-hydroxy-3-phenoxybenzoic acidBile nih.gov
3-Phenoxybenzoic acidTaurine ConjugationN-(3-phenoxybenzoyl)taurineUrine (in mice) nih.gov

It is important to underscore that while the metabolism of 3-phenoxybenzoic acid provides valuable insights, the metabolic fate of This compound itself remains to be elucidated through direct experimental investigation. The presence of the sulfate (B86663) group in the parent molecule may significantly influence its absorption, distribution, metabolism, and excretion profile compared to its non-sulfated analogue.

Environmental Chemistry of Sulfonated Benzoic Acid Derivatives: Occurrence and Analytical Detection

Environmental Occurrence and Distribution in Aquatic and Terrestrial Matrices

Sulfonated benzoic acid derivatives and other organosulfonates are detected in diverse environmental settings, including atmospheric aerosols, waterways, and soils.

Atmospheric Aerosols: Organosulfates are significant water-soluble components of atmospheric aerosol particles. nih.gov They are formed through multiphase reactions involving volatile organic compounds (VOCs) from both biological and industrial sources and acidic sulfate (B86663) in the atmosphere. nih.gov Studies in urban and rural locations have identified a substantial number of chromatographically resolved organosulfates, indicating their widespread presence in the atmosphere. dntb.gov.ua For instance, research in urban China and rural Germany quantified approximately 130 and 65 different organosulfates, respectively. dntb.gov.ua

Aquatic Environments: Surfactants, including linear alkylbenzene sulfonates (LAS), are frequently detected in aquatic systems due to their extensive use in cleaning products. nih.gov These compounds enter aquatic environments through the discharge of wastewater. nih.gov Concentrations can vary from micrograms to milligrams per liter in water and can reach several grams per kilogram in sludge that may be used for soil amendment. nih.gov While specific data on "3-(4-sulfooxyphenoxy)benzoic Acid" is not readily available, the presence of related sulfonated compounds suggests its potential to occur in similar environments.

Terrestrial Environments: The application of sludge from wastewater treatment to agricultural lands can introduce sulfonated compounds into terrestrial matrices. nih.gov Once in the soil, these compounds can interact with soil components and may be subject to various transport and degradation processes. Benzoic acid, a related compound, is known to be present in the rhizosphere of some plants and can act as an allelochemical. nih.gov

Advanced Analytical Strategies for Environmental Monitoring of Organosulfonates

The accurate detection and quantification of sulfonated benzoic acid derivatives in complex environmental samples require sophisticated analytical techniques.

Effective extraction and sample preparation are critical first steps in the analysis of organosulfonates from environmental samples. The choice of method depends on the matrix and the target analytes.

Solid-Phase Extraction (SPE): This is a widely used technique for extracting and pre-concentrating organic compounds from aqueous samples. mdpi.comresearchgate.net For the analysis of organosulfates in aerosol samples, a solid-phase extraction method has been developed to isolate these compounds for subsequent analysis. dntb.gov.ua SPE is also employed for the isolation of other organic pollutants from water samples. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common method for extracting analytes from liquid samples. researchgate.net

Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE): For solid matrices like soil and sediment, more advanced techniques such as PLE and MAE are often employed to efficiently extract target compounds. exlibrisgroup.com

QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach has been adapted for the extraction of a wide range of polar and non-polar organic chemicals from biological matrices like fish muscle. nih.gov

A summary of common extraction techniques is provided in the table below.

Extraction TechniqueMatrixDescription
Solid-Phase Extraction (SPE)AqueousA technique to extract and pre-concentrate analytes from a liquid sample by passing it through a solid adsorbent. mdpi.comresearchgate.net
Liquid-Liquid Extraction (LLE)AqueousA method to separate compounds based on their relative solubilities in two different immiscible liquids. researchgate.net
Pressurized Liquid Extraction (PLE)SolidUses elevated temperatures and pressures to extract compounds from a solid matrix using a liquid solvent. exlibrisgroup.com
Microwave-Assisted Extraction (MAE)SolidEmploys microwave energy to heat solvents in contact with a solid sample, enhancing extraction efficiency. exlibrisgroup.com
QuEChERSBiologicalA streamlined method involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction for cleanup. nih.gov

Chromatography coupled with mass spectrometry is the cornerstone for the sensitive and selective analysis of organosulfonates.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for analyzing polar compounds like organosulfonates. High-resolution mass spectrometry (HRMS) coupled with LC allows for the identification and quantification of a wide array of organosulfates in environmental samples. nih.govdntb.gov.ua For instance, ultra-performance liquid chromatography-electrospray triple quadrupole tandem mass spectrometry (UPLC/ESI-MS/MS) has been used for the analysis of organosulfates in atmospheric particles. copernicus.org Hydrophilic interaction liquid chromatography (HILIC) is another LC technique well-suited for the separation of highly polar organosulfates. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for highly polar sulfonated compounds, GC-MS can be used for the analysis of their less polar precursors or degradation products, such as benzoic acid derivatives. researchgate.net It is a principal technique for identifying a variety of organic compounds in environmental and archaeological samples. researchgate.net

The table below outlines key instrumental parameters for the analysis of related compounds.

Analytical TechniqueColumn TypeDetection MethodApplication
UPLC/ESI-MS/MSBEH AmideFull-scan modeAnalysis of organosulfates in atmospheric particles copernicus.org
HILIC-MSNot SpecifiedMass SpectrometrySeparation of highly polar organosulfates copernicus.org
GC-MSVariousMass SpectrometryAnalysis of benzoic acid derivatives and other organic compounds researchgate.net

Fate and Transport Mechanisms in Environmental Systems

The environmental fate and transport of sulfonated benzoic acid derivatives are governed by a combination of physical, chemical, and biological processes.

Mobility: The sulfo- group generally increases the water solubility of organic compounds, which can enhance their mobility in aqueous environments. Benzoic acid itself is highly soluble in water. herts.ac.uk

Persistence: Benzoic acid tends not to be persistent in soil systems. herts.ac.uk However, the persistence of sulfonated derivatives can vary depending on their specific structure and the environmental conditions.

Leaching: Due to its high water solubility, benzoic acid is not expected to leach significantly to groundwater. herts.ac.uk The potential for leaching of its sulfonated derivatives would depend on their interaction with soil particles.

Research on Biodegradation and Environmental Transformation Pathways

The breakdown of sulfonated benzoic acid derivatives in the environment is a key area of research.

Biodegradation: Microorganisms play a crucial role in the degradation of many organic pollutants. Some bacteria are capable of using benzoic acid as their sole source of carbon. nih.gov For example, a strain of Pseudomonas sp. was found to degrade over 97% of an 800 mg/L benzoic acid solution within 24 hours. nih.gov The biodegradation of benzoic acid can proceed through pathways like the ortho pathway, with key intermediates such as catechol. nih.gov While specific studies on the biodegradation of "this compound" are scarce, the known pathways for related compounds provide a basis for understanding its potential environmental transformation.

Xenobiotic Metabolism: The breakdown of foreign compounds (xenobiotics) like sulfonated benzoic acid derivatives often involves a series of enzymatic reactions. wikipedia.org These reactions typically aim to detoxify the compound and make it more water-soluble for easier excretion by organisms. wikipedia.org

Q & A

Q. What are the recommended synthetic routes for 3-(4-sulfooxyphenoxy)benzoic acid, and what catalysts are typically employed?

The synthesis of this compound often involves multi-step reactions, including:

  • Cross-coupling reactions : Suzuki-Miyaura coupling (e.g., palladium-catalyzed aryl-aryl bond formation) for constructing the biphenoxy core .
  • Sulfonation : Introducing the sulfonyl group via controlled sulfonation of phenolic intermediates under anhydrous conditions .
  • Ester hydrolysis : Conversion of ester-protected intermediates to the free carboxylic acid using alkaline hydrolysis (e.g., NaOH/EtOH) .
    Catalysts like PdCl₂ or Pd(PPh₃)₄ are critical for cross-coupling steps, while sulfuric acid or chlorosulfonic acid may be used for sulfonation .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • HPLC with UV/Vis detection : Provides high sensitivity for quantifying the compound in biological or environmental samples. A C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) is recommended, achieving recovery rates >98% .
  • LC-MS : Enables precise quantification and structural confirmation via molecular ion peaks (e.g., [M-H]⁻ in negative ion mode) .
  • NMR spectroscopy : ¹H and ¹³C NMR can resolve structural ambiguities, particularly for verifying sulfonate and phenoxy substituents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of sulfonation reagents .
  • Disposal : Follow hazardous waste guidelines (e.g., neutralization before disposal) to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies of sulfonated benzoic acid derivatives?

  • Metabolic stability assays : Compare compound stability in hepatic microsomes to identify rapid degradation in vivo .
  • Solubility optimization : Adjust formulations using co-solvents (e.g., PEG) or nanoencapsulation to enhance bioavailability .
  • Target engagement studies : Use fluorescence polarization or SPR to verify binding affinity discrepancies between cellular and isolated protein assays .

Q. What strategies optimize the solubility and bioavailability of this compound in pharmacological studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., polyethylene glycol chains) to the sulfonate moiety to improve aqueous solubility .
  • Salt formation : Prepare sodium or potassium salts of the carboxylic acid group to enhance dissolution rates .
  • Lipid-based carriers : Use liposomes or micelles to encapsulate the compound, improving membrane permeability .

Q. How can AI-driven retrosynthesis tools improve the development of novel derivatives of this compound?

  • Route prediction : AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible one-step syntheses for derivatives .
  • Feasibility scoring : Prioritize routes based on yield, cost, and safety using heuristic algorithms .
  • Functional group compatibility : AI models predict regioselectivity in sulfonation or coupling reactions, minimizing side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.